Fmoc-N-methyl-S-tert-butylthio-L-cysteine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(tert-butyldisulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S2/c1-23(2,3)30-29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDBMCIAVPXQJ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Modified Amino Acids in Peptide Science
The introduction of non-natural or modified amino acids into peptide sequences is a critical strategy for enhancing their therapeutic potential. abyntek.com Peptides composed solely of natural L-amino acids often suffer from drawbacks such as low metabolic stability due to rapid degradation by proteases and poor intestinal permeability, which limits their oral bioavailability. peptide.comnih.gov Chemical modifications are employed to alter the structure and properties of peptides, thereby improving their stability, solubility, and bioactivity. abyntek.com
N-methylation, the substitution of the amide proton with a methyl group, is a particularly effective modification. americanpeptidesociety.org This alteration provides several key advantages:
Enhanced Proteolytic Stability : The N-methyl group sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's resistance to enzymatic degradation and thus extending its in-vivo half-life. peptide.commerckmillipore.combiosynth.com
Improved Pharmacokinetic Properties : By increasing stability and, in some cases, membrane permeability, N-methylation can lead to improved oral availability and a longer duration of action. peptide.comnih.govresearchgate.net
Conformational Control : The presence of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target. peptide.commerckmillipore.com
Increased Solubility : In certain contexts, such as with hydrophobic peptides prone to aggregation, N-methylation can disrupt interchain hydrogen bonding, leading to improved water solubility. peptide.commerckmillipore.com
These modifications allow researchers to design peptides that are more drug-like, overcoming the inherent limitations of their natural counterparts. americanpeptidesociety.orgbachem.com
Table 1: Benefits of N-methylation in Peptides
| Property | Effect of N-methylation | Reference |
|---|---|---|
| Enzymatic Stability | Dramatically increases resistance to proteolytic enzymes. | peptide.commerckmillipore.com |
| In-vivo Half-life | Increases, leading to longer duration of action. | peptide.combiosynth.com |
| Oral Bioavailability | Can be improved through enhanced stability and intestinal permeability. | peptide.comnih.gov |
| Receptor Selectivity | Can be enhanced by locking the peptide into a specific conformation. | peptide.com |
| Solubility | Can increase by inhibiting aggregation through disruption of hydrogen bonds. | merckmillipore.com |
Overview of Fmoc Based Solid Phase Peptide Synthesis Spps Methodologies
Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield, revolutionized the production of peptides by anchoring the growing peptide chain to an insoluble polymer resin. jpt.comcsbio.com This approach simplifies the synthesis process immensely, as excess reagents and by-products can be removed by simple filtration and washing, eliminating the need for purification of intermediate products. jpt.comoup.com
The most common strategy in modern SPPS is based on the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. nih.gov The Fmoc/tBu strategy, introduced in the late 1970s, offers a milder alternative to the original acid-based Boc/Benzyl chemistry. nih.govpeptide.com The core principles of Fmoc-SPPS are as follows:
Resin Selection and Loading : The synthesis begins with an insoluble resin support, chosen based on the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide). creative-peptides.comuci.edu The first Fmoc-protected amino acid is covalently attached to this solid support. jpt.comoup.com
Nα-Deprotection : The temporary Fmoc group on the α-amino group of the resin-bound amino acid is removed. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). creative-peptides.comuci.edu
Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed free amine of the resin-bound chain, forming a new peptide bond. oup.com Excess reagents are used to drive the reaction to completion. oup.com
Washing : After the coupling reaction, the resin is thoroughly washed with solvents to remove all excess reagents and soluble by-products. oup.com
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired sequence. creative-peptides.comresearchgate.net Side chains of reactive amino acids are protected with "permanent" protecting groups (often tert-butyl based), which are stable to the mild base used for Fmoc removal but can be cleaved at the end of the synthesis. oup.comnih.gov
Table 2: The Fmoc-SPPS Cycle
| Step | Description | Common Reagents | Reference |
|---|---|---|---|
| Deprotection | Removal of the temporary Nα-Fmoc group to expose a free amine. | 20% Piperidine in DMF | creative-peptides.comuci.edu |
| Washing | Removal of the deprotection reagent and by-products. | DMF, DCM | oup.com |
| Coupling | Activation of the next Fmoc-amino acid and formation of the peptide bond. | HATU, HBTU, DIC | oup.comnih.gov |
| Washing | Removal of excess coupling reagents and unreacted amino acids. | DMF, DCM | oup.com |
Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. csbio.comresearchgate.net
Rationale for N Methylation and S Protection Strategies in Cysteine Derivatives
The structure of Fmoc-N-methyl-S-tert-butylthio-L-cysteine is a direct response to specific challenges in peptide synthesis. The N-methylation provides the pharmacokinetic benefits discussed previously, while the S-protection is essential for managing the highly reactive nature of the cysteine side chain. researchgate.netrsc.orgresearchgate.net
Rationale for N-methylation: As peptides are increasingly developed as drugs, overcoming their inherent instability is paramount. nih.gov N-methylation directly addresses this by making the adjacent peptide bond resistant to cleavage by proteases. peptide.commerckmillipore.com While this modification is highly beneficial, it also introduces a synthetic challenge: the secondary amine of an N-methylated amino acid is sterically hindered, which can make the subsequent coupling step more difficult and require specialized, highly active coupling reagents like HATU. peptide.com
Rationale for S-protection: The thiol side chain of cysteine is one of the most reactive functional groups among the proteinogenic amino acids. rsc.orgresearchgate.netnih.gov If left unprotected during SPPS, it can undergo a variety of undesirable side reactions, including oxidation to form incorrect disulfide bonds, alkylation by cleaved protecting groups, and other modifications. rsc.orgresearchgate.net Therefore, protection of the thiol group is mandatory for the successful synthesis of cysteine-containing peptides. bachem.com
The S-tert-butylthio (StBu) group is a specialized thiol protecting group. Key features of the StBu group include:
Stability : It is stable to the standard acidic conditions (TFA) used for final cleavage in Fmoc-SPPS, provided that thiol-based scavengers are avoided. It is also stable to the basic conditions used for Fmoc deprotection. acs.org
Orthogonality : Because it is not removed by TFA, it allows for the fully protected peptide to be cleaved from the resin and purified. The StBu group can then be removed in a separate, selective step.
Selective Cleavage : The StBu group is classified as a thiol-labile or reductively labile group. rsc.org It is removed under mild reducing conditions, typically using reagents like trialkylphosphines or thiols such as β-mercaptoethanol. bachem.com This property is particularly valuable for on-resin modifications, where the cysteine thiol can be selectively deprotected while the peptide remains attached to the solid support, allowing for specific conjugation or on-resin disulfide bond formation.
The combination of N-methylation and S-tert-butylthio protection in a single Fmoc-amino acid provides chemists with a powerful tool to synthesize modified peptides with enhanced stability while retaining precise control over the highly reactive cysteine thiol for subsequent manipulations. nih.gov
Historical Context and Evolution of Cysteine Protecting Groups in Spps
Strategies for N-Methylation of Cysteine Derivatives
The introduction of a methyl group to the alpha-amino group of cysteine presents unique challenges due to the reactivity of the cysteine side chain. A variety of methods exist for N-methylating amino acids in general, but their application to cysteine is often problematic. nih.gov
A highly effective and widely adopted strategy for the N-methylation of amino acids, including cysteine, involves the formation of a 5-oxazolidinone (B12669149) intermediate. researchgate.netacs.orgnih.gov This method, refined by Freidinger and others, is particularly well-suited for cysteine when an appropriate sulfur protecting group is in place. nih.govresearchgate.net
The process begins with the cyclization of an N-Fmoc protected cysteine derivative, such as Fmoc-Cys(StBu)-OH, by reacting it with formaldehyde (B43269) (often in the form of paraformaldehyde) under acidic catalysis. nih.govresearchgate.net This step forms the corresponding oxazolidinone. The subsequent and final step is the reductive opening of the oxazolidinone ring. This is typically achieved using a reducing agent like triethylsilane (TES) in the presence of a strong acid, such as trifluoroacetic acid (TFA). nih.govresearchgate.net The iminium ion generated during the ring opening is reduced in situ to yield the N-methylated product. nih.gov
While the oxazolidinone method is highly effective, it is important to compare it with other N-methylation protocols to understand its advantages, particularly for cysteine derivatives. nih.govnih.gov Many general N-methylation strategies are less suitable for cysteine due to harsh reaction conditions that can lead to deprotection of the sulfhydryl group or other side reactions. nih.gov
Below is a comparative table of N-methylation attempts on different cysteine derivatives via the oxazolidinone pathway.
| Entry | Cysteine Derivative | Protecting Group (Sulfur) | Result | Yield of N-Methylated Product | Undesired Byproducts |
| 1 | Fmoc-Cys(Trt)-OH | Trityl (Trt) | Unsuccessful | 0% | Thiazolidine 14 |
| 2 | Fmoc-Cys(Mob)-OH | p-Methoxybenzyl (Mob) | Partially Successful | Satisfactory, but not quantified | Thiazolidine 14 |
| 3 | Fmoc-Cys(StBu)-OH | tert-butylthio (StBu) | Successful | 91% (overall) | None reported |
This table is based on findings reported in research on viable N-methyl cysteine synthesis. nih.gov
Other general N-methylation methods, such as direct methylation with reagents like sodium hydride or reductive amination using Schiff bases, often struggle with the sensitive nature of the cysteine side chain, further highlighting the superiority of the oxazolidinone approach when paired with a stable and electronically suitable protecting group like S-tert-butylthio. nih.gov
Installation and Stability of the S-tert-butylthio Protecting Group
The S-tert-butylthio (StBu) group is a disulfide-based protecting group crucial for the successful synthesis of Fmoc-N-methyl-L-cysteine. chemimpex.com Its selection is based on a favorable combination of stability under various reaction conditions and specific lability for its eventual removal. nih.gov
The StBu group is notably stable in acidic conditions, such as the trifluoroacetic acid (TFA) used during the reductive opening of the oxazolidinone ring and for the final cleavage of peptides from resin in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com This stability prevents the premature deprotection and subsequent side reactions that plague more acid-labile groups like Trityl. nih.gov It is also stable to the basic conditions (e.g., piperidine) used for Fmoc group removal during SPPS. acs.orgresearchgate.net
Furthermore, the StBu group is considered electronically neutral, a key property that prevents complications during the oxazolidinone formation and reduction steps. nih.govnih.gov The removal of the StBu group is typically achieved through reduction via thiolysis, using reagents like β-mercaptoethanol, dithiothreitol (B142953) (DTT), or trialkylphosphines. sigmaaldrich.comacs.org While effective, this removal can sometimes be slow, requiring several hours, which has led to the development of more labile alternatives like the S-Tmp (trimethoxyphenylthio) group for certain applications. acs.orgresearchgate.net However, for the synthesis of the N-methylated building block, the robustness of the StBu group is a significant advantage. nih.gov
Overall Synthesis Pathways and Optimization for Building Block Preparation
The most viable and optimized pathway for preparing the this compound building block is a multi-step process that leverages the strengths of the oxazolidinone chemistry and the StBu protecting group. nih.govresearchgate.net
The optimized synthetic pathway is as follows:
Starting Material : The synthesis begins with Fmoc-S-tert-butylthio-L-cysteine (Fmoc-Cys(StBu)-OH). This precursor is a stable, commercially available compound suitable for peptide synthesis. sigmaaldrich.com
Oxazolidinone Formation : Fmoc-Cys(StBu)-OH is cyclized by reacting it with paraformaldehyde in the presence of an acid catalyst to form the key 5-oxazolidinone intermediate. nih.gov
Reductive N-Methylation : The isolated oxazolidinone is then treated with triethylsilane (TES) and trifluoroacetic acid (TFA) in a solvent like chloroform (B151607) (CHCl₃). nih.gov This step reductively opens the ring to install the N-methyl group.
Purification : The final product, this compound, is purified using methods like gradient flash chromatography to yield a white solid. nih.gov
Stereochemical Control and Purity in the Synthesis of this compound
Maintaining the stereochemical integrity of the chiral center (the α-carbon) is paramount in the synthesis of amino acid derivatives for peptide chemistry. The synthesis of this compound begins with L-cysteine, and the subsequent synthetic steps are designed to preserve this L-configuration.
The final product is purified by flash chromatography to remove any unreacted starting material or minor impurities, ensuring high purity for its subsequent use in synthesizing complex peptides. nih.gov Characterization of the product confirms its identity and purity, although NMR analysis may show the presence of conformers due to restricted rotation around the amide bond, which should not be mistaken for stereochemical impurity. nih.gov
Coupling Efficiency and Challenges in Fmoc-SPPS with N-methyl-Cysteine
Another major concern, particularly relevant to cysteine derivatives, is the risk of racemization during the activation step. nih.govresearchgate.net Base-mediated activation methods, which are common in SPPS, can promote the abstraction of the α-proton, leading to a loss of stereochemical integrity. chempep.comnih.gov This issue is exacerbated by the already challenging coupling of sterically hindered N-methylated residues, which may require longer reaction times or more forceful activation conditions. nih.gov
To overcome the slow kinetics associated with N-methylated residues, highly potent activating agents are required. Standard carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) may be insufficient. chempep.com Uronium- or phosphonium-based reagents are generally preferred for these difficult couplings. chempep.comuci.edu Research has shown that reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are more effective. chempep.comuci.edu
Specifically for Fmoc-N-methyl-cysteine derivatives, HATU activation in the presence of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) is a recommended strategy. nih.govuci.edu In some cases, a double coupling protocol, where the coupling reaction is repeated with fresh reagents, may be necessary to drive the reaction to completion, especially for the residue immediately following the N-methylated amino acid. nih.gov The choice of base is also critical for minimizing racemization; the sterically hindered non-nucleophilic base 2,4,6-collidine is often favored over more commonly used bases like N,N-diisopropylethylamine (DIPEA) for cysteine couplings. chempep.com
| Coupling Reagent | Additive | Base | Key Considerations | Reference |
|---|---|---|---|---|
| HATU | HOAt | Collidine or DIPEA | Highly effective for sterically hindered couplings; often the reagent of choice. | nih.govuci.edu |
| HCTU | None | Collidine or DIPEA | A common and potent uronium salt activator. | uci.edu |
| PyBOP | None | Collidine or DIPEA | Phosphonium-based reagent, effective for difficult couplings. | chempep.com |
| DIC | HOBt or Oxyma | N/A | Carbodiimide activation can reduce racemization but may have lower efficiency for N-methylated residues. | nih.govnih.gov |
The synthesis of peptides with a C-terminal cysteine residue presents its own set of difficulties when using traditional methods of anchoring the amino acid to the resin via an ester bond. nih.gov These methods are known to increase the risk of racemization and side reactions, such as β-elimination, during the repeated base treatments for Fmoc deprotection throughout the synthesis. nih.govcsic.es
To circumvent these issues, side-chain anchoring strategies are often employed. nih.govresearchgate.net In this approach, the cysteine residue is attached to the solid support via its sulfhydryl group, leaving the C-terminal carboxylic acid protected but free. This strategy has been shown to prevent racemization. nih.gov Common methods include:
Thioether Linkage: The cysteine derivative can be attached to a trityl-based resin, such as 2-chlorotrityl chloride (2-ClTrt) resin, forming a stable thioether bond. csic.esresearchgate.net
Preformed Handles: A handle molecule, such as a xanthenyl (XAL) derivative, can be pre-attached to the cysteine side chain. nih.gov This entire construct is then coupled to an amino-functionalized resin. nih.gov
Disulfide Anchoring: A disulfide bond can be formed between the cysteine derivative and a thiol-functionalized resin. acs.orgacs.orgresearchgate.net This linkage is stable to the conditions of Fmoc-SPPS but can be cleaved reductively. acs.orgacs.orgresearchgate.net
These strategies ensure that the stereochemically sensitive α-carbon of the C-terminal cysteine is not activated during the loading process and is less susceptible to base-catalyzed epimerization during synthesis. nih.govcsic.es
Role of the Fmoc Protecting Group in N-methylated Cysteine SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the synthetic strategy for incorporating N-methylated cysteine. wikipedia.orgaltabioscience.com Its primary role is to provide temporary protection for the N-α-amino group, preventing self-polymerization and ensuring that peptide bond formation occurs in a controlled, stepwise manner. altabioscience.com
The key feature of the Fmoc group is its lability to bases, typically a solution of 20% piperidine in DMF, while remaining stable under the acidic conditions used for final peptide cleavage from the resin. wikipedia.orgaltabioscience.com This property defines the "orthogonality" of the Fmoc/tBu protection strategy, where the N-α-protection (Fmoc) and the side-chain protections (e.g., tert-butyl, trityl, and in this case, S-tert-butylthio) can be removed under distinct chemical conditions without affecting one another. peptide.com Furthermore, the use of a urethane-based protecting group like Fmoc is known to suppress racemization during the coupling step, which is a critical advantage when working with sensitive amino acids like cysteine. nih.gov
Deprotection Strategies for Fmoc and S-tert-butylthio Groups within SPPS
A successful SPPS campaign relies on an orthogonal protection scheme, where different protecting groups can be removed selectively without affecting others. peptide.comrsc.org The strategy involving this compound utilizes three classes of protecting groups with distinct removal conditions.
The Fmoc group is consistently removed at each cycle of peptide elongation using a mild organic base. The standard condition for this deprotection is treatment of the peptide-resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) for a short period. wikipedia.orgaltabioscience.com
The S-tert-butylthio (StBu) group, which protects the cysteine sulfhydryl function, is stable to both the basic conditions of Fmoc removal and the strongly acidic conditions of final cleavage (e.g., trifluoroacetic acid, TFA). sigmaaldrich.comsigmaaldrich.com Its removal requires a third, specific chemical condition: reduction. sigmaaldrich.com This is typically achieved by treating the peptide with a reducing agent, such as a thiol or a phosphine. sigmaaldrich.comsigmaaldrich.com Common reagents include β-mercaptoethanol (BME), dithiothreitol (DTT), or trialkylphosphines like tributylphosphine (B147548) (TBP). sigmaaldrich.comrsc.org It is noted, however, that the removal of the StBu group can sometimes be sluggish, potentially requiring extended reaction times. rsc.orgnih.gov
The combination of Fmoc for N-α-protection, acid-labile groups for other side chains, and the reduction-labile S-tert-butylthio group for the cysteine side chain constitutes a robust orthogonal system. rsc.orgsigmaaldrich.com This allows for precise chemical control throughout the synthesis and subsequent manipulation of the peptide.
For example, a fully assembled peptide can remain attached to the resin, the N-terminal Fmoc group can be removed, and the free amine can be modified. Subsequently, the S-tert-butylthio group can be selectively removed on-resin using a reducing agent, exposing a free thiol for conjugation or intramolecular cyclization, all while other acid-labile side-chain protecting groups remain intact. sigmaaldrich.com Alternatively, the peptide can be cleaved from the resin with TFA, removing all acid-labile groups simultaneously while leaving the S-tert-butylthio group in place. sigmaaldrich.com The purified, S-StBu-protected peptide can then be selectively deprotected in solution.
| Protecting Group | Function | Cleavage Condition | Stability | Reference |
|---|---|---|---|---|
| Fmoc | N-α-Amine | Base (e.g., 20% Piperidine in DMF) | Stable to acid and reduction. | wikipedia.orgaltabioscience.com |
| S-tert-butylthio (StBu) | Cysteine Thiol | Reduction (e.g., DTT, BME, TBP) | Stable to acid and base. | sigmaaldrich.comsigmaaldrich.com |
| tBu, Trt, Pbf, Boc | Various Side Chains | Acid (e.g., 95% TFA) | Stable to base and reduction. | nih.govnih.gov |
The S-tert-butylthio group's stability towards strong acids like TFA is a key feature that ensures its compatibility with the most common side-chain protecting groups used in Fmoc-SPPS. sigmaaldrich.comsigmaaldrich.com These standard groups are designed to be removed during the final cleavage step with a TFA-based cocktail. sigmaaldrich.com
The StBu group is compatible with:
tert-Butyl (tBu) based protection for serine, threonine, tyrosine, aspartic acid, and glutamic acid. nih.gov
Trityl (Trt) based protection for asparagine, glutamine, and histidine. nih.gov
tert-Butyloxycarbonyl (Boc) based protection for lysine (B10760008) and tryptophan. nih.govnih.gov
Sulfonyl-based protection for arginine, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). nih.govnih.gov
During the final cleavage step, a cocktail such as 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) will remove all of the above protecting groups, but will leave the S-tert-butylthio group intact, provided that no thiol-based scavengers are included in the cleavage mixture. sigmaaldrich.comsigmaaldrich.com This allows for the isolation of a peptide with a single, selectively protected cysteine residue, ready for further chemical modification.
Minimizing Side Reactions and Epimerization during Peptide Elongation
The incorporation of N-methylated amino acids, such as this compound, into peptide sequences during solid-phase peptide synthesis (SPPS) presents unique challenges. The presence of the N-methyl group introduces significant steric hindrance and increases the susceptibility of the amino acid residue to certain side reactions, most notably epimerization. researchgate.net Cysteine derivatives are inherently prone to racemization during synthesis, a problem that requires careful optimization of reaction conditions to suppress. sigmaaldrich.comresearchgate.net
The primary mechanism for epimerization involves the abstraction of the α-proton by a base, a process that can occur during both the coupling and the Fmoc-deprotection steps. mdpi.com The electron-withdrawing nature of the adjacent carbonyl group makes this proton acidic, and its removal leads to a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity. mdpi.com For N-methylated amino acids, the lack of an amide proton that can form hydrogen bonds is thought to further increase the risk of racemization.
Key strategies to mitigate these issues focus on the careful selection of coupling reagents, additives, reaction conditions, and the strategic use of extended reaction times or multiple couplings.
Influence of Coupling Reagents and Conditions
The choice of coupling method is paramount in preventing epimerization. Base-mediated activation methods, particularly those using strong, unhindered bases like diisopropylethylamine (DIPEA) with reagents such as HBTU, can significantly exacerbate racemization of cysteine derivatives. sigmaaldrich.com Microwave heating, while effective at accelerating reactions, can also increase the rate of epimerization if not properly controlled. researchgate.net
To minimize racemization, several approaches have proven effective:
Acidic/Neutral Activation: Performing the coupling under acidic or neutral conditions can virtually eliminate racemization. sigmaaldrich.com Reagent combinations such as diisopropylcarbodiimide (DIPCDI) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are recommended for sensitive cysteine derivatives. sigmaaldrich.com
Uronium/Aminium Reagents with Additives: Reagents like HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) have been successfully employed for coupling this compound. nih.gov The use of additives such as HOAt (1-Hydroxy-7-azabenzotriazole) with coupling reagents is also a common strategy to suppress racemization while maintaining high coupling efficiency. researchgate.net
Temperature Control: In microwave-assisted SPPS protocols, reducing the coupling temperature has been shown to limit the racemization of cysteine residues. researchgate.net
Use of Hindered Bases: If a base is required, employing a more hindered amine, such as collidine, in the coupling step can reduce the extent of D-cysteine formation. researchgate.net
The steric bulk of the N-methyl group also poses a significant challenge to coupling efficiency, often resulting in incomplete reactions and the formation of deletion sequences. researchgate.net This is particularly problematic when coupling an incoming amino acid to the N-terminal side of an N-methylated residue. To overcome this, double or even triple coupling protocols are frequently necessary to drive the reaction to completion. researchgate.netnih.gov For example, after the successful incorporation of this compound using HATU, the subsequent amino acid residue may require a double coupling protocol to ensure a high yield. nih.gov
| Coupling Reagent/Condition | Observed Effect on N-Methylated Cysteine | Primary Advantage | Reference |
|---|---|---|---|
| HATU | Successfully used for coupling Fmoc-N-methyl-Cys(StBu)-OH. | Effective for sterically hindered couplings. | nih.gov |
| HBTU/DIPEA | High potential for racemization with cysteine derivatives. | Fast activation. | sigmaaldrich.com |
| DIPCDI/Oxyma | Negligible racemization observed with cysteine derivatives. | Minimizes epimerization by maintaining acidic/neutral pH. | sigmaaldrich.com |
| PyBOP/HOAt | Can be effective but may still result in deletions with consecutive N-methylated residues. | High activation efficiency. | researchgate.net |
| Microwave at Lower Temperature | Limits racemization of cysteine. | Combines speed with stereochemical control. | researchgate.net |
Impact of the S-tert-butylthio Protecting Group
The side-chain protecting group on the cysteine residue also plays a role in its susceptibility to side reactions. Studies comparing various thiol protecting groups have indicated that the S-tert-butylthio (StBu) group can, in some contexts, lead to higher levels of epimerization compared to other groups like S-trityl (Trt) or S-sec-isoamyl mercaptan (SIT). researchgate.netcsic.es Furthermore, prolonged exposure to the piperidine solution used for Fmoc deprotection can lead to the formation of β-piperidinylalanine, another potential side reaction for cysteine residues, although this is most pronounced when cysteine is the C-terminal residue. sigmaaldrich.comcsic.es The choice of a more labile protecting group, such as S-tetrahydropyranyl (Thp), has been shown to reduce both racemization and the formation of this adduct compared to S-StBu. researchgate.net
| Thiol Protecting Group | Relative Tendency for Racemization/Side Reactions | Key Finding | Reference |
|---|---|---|---|
| S-tert-butylthio (StBu) | Higher tendency for epimerization compared to other groups in some model systems. | Can be more prone to base-mediated side reactions. | researchgate.netcsic.es |
| S-trityl (Trt) | Generally shows lower racemization than StBu. | A standard and reliable choice for minimizing epimerization. | researchgate.netcsic.es |
| S-tetrahydropyranyl (Thp) | Significantly lower racemization and β-piperidinylalanine formation compared to StBu. | Offers superior performance in suppressing common cysteine side reactions. | researchgate.net |
| S-sec-isoamyl mercaptan (SIT) | Showed less racemization than StBu-protected peptides in a comparative study. | A versatile disulfide-based protecting group with favorable properties. | researchgate.net |
Role in Native Chemical Ligation (NCL) and Related Bioconjugation Strategies
Native chemical ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of unprotected peptide fragments to form a larger protein. nih.govnih.govspringernature.com this compound plays a significant, albeit often indirect, role in these processes, primarily through its components' compatibility with NCL workflows.
Precursor Utilization for Peptide Thioester Formation
The formation of a C-terminal thioester on one peptide fragment is a prerequisite for NCL. nih.govnih.gov While standard Fmoc-based solid-phase peptide synthesis (SPPS) is complicated by the instability of the thioester linkage to the basic conditions used for Fmoc group removal, specialized strategies have been developed. nih.govresearchgate.net The tert-butylthio group, a component of the title compound, is part of a broader class of thiol protecting groups that are instrumental in these advanced synthetic routes. Specifically, tert-butyl thioesters have demonstrated remarkable stability under basic conditions with secondary amines, making them suitable for Fmoc-based SPPS to directly synthesize peptide thioesters. nih.gov This stability allows for the retention of the thioester functionality during the iterative cycles of Fmoc deprotection, a critical challenge in preparing peptide fragments for NCL.
Facilitating Regioselective Disulfide Bond Formation and Peptide Cyclization
The tert-butylthio (StBu) group is a valuable tool for directing the formation of specific disulfide bonds in peptides containing multiple cysteine residues. nih.gov This is achieved through orthogonal protection strategies, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions. The StBu group, for instance, is stable to the trifluoroacetic acid (TFA) used for cleaving peptides from the resin and removing many other side-chain protecting groups. nih.gov It requires specific reductive cleavage, often by thiols or phosphines. rsc.org
This characteristic allows for a stepwise approach to disulfide bond formation. For example, other cysteine residues protected with acid-labile groups like trityl (Trt) can be deprotected and oxidized to form the first disulfide bond, leaving the Cys(StBu) residue intact. rsc.org Subsequently, the StBu group can be removed to form a second, specific disulfide bond. nih.gov This regioselective control is crucial for synthesizing complex peptides and proteins where the precise connectivity of disulfide bridges is essential for their three-dimensional structure and biological function. Furthermore, the StBu group's unique cleavage requirements facilitate intramolecular disulfide bond formation, a key step in peptide cyclization. nih.gov
Strategies for Multi-Fragment Ligation in Protein Synthesis
The synthesis of large proteins often requires the assembly of multiple peptide fragments in a specific order. nih.gov This necessitates strategies to temporarily mask the N-terminal cysteine of internal peptide fragments to prevent unwanted side reactions. The Fmoc group, present in this compound, is an effective masking agent for the N-terminal cysteine of peptide thioester fragments. nih.govnih.gov
In a multi-fragment ligation strategy, an N-terminally Fmoc-protected peptide thioester can be ligated with another peptide fragment. The Fmoc group is stable during the ligation reaction but can be readily removed in situ by adjusting the pH and introducing a base like piperidine. nih.govnih.gov This reveals the N-terminal cysteine of the newly formed larger peptide, which can then participate in a subsequent ligation reaction with another peptide thioester. This one-pot, sequential approach simplifies the synthesis of large proteins by minimizing purification steps between ligation events. nih.gov
Incorporation into Modified Peptides for Conformational Control and Stability
The introduction of modifications to the peptide backbone is a powerful strategy for influencing the structure, stability, and biological activity of peptides. chemimpex.com The N-methyl group of this compound is one such modification that imparts significant changes to the properties of the resulting peptide.
Influence of N-methylation on Peptide Backbone Dynamics and Foldamers
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has profound effects on the peptide's conformational flexibility. ub.edunih.gov This modification restricts the rotation around the Cα-C bond and can influence the cis/trans isomerization of the preceding peptide bond. The steric hindrance introduced by the N-methyl group disfavors the trans conformation, which is typically preferred in unmodified peptides, and can lead to an increased population of the cis conformation. This alteration in backbone geometry can be used to stabilize specific secondary structures, such as β-turns and helices, or to create novel folded structures known as foldamers.
The presence of an N-methyl group also enhances the peptide's resistance to enzymatic degradation by proteases, which often recognize and cleave the peptide bond of unmodified amino acids. nih.gov This increased stability is a highly desirable attribute for the development of peptide-based therapeutics.
Impact on Peptide Secondary and Tertiary Structure Formation
The conformational constraints imposed by N-methylation can also be used to pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. nih.gov This approach is widely used in medicinal chemistry to optimize the pharmacological properties of peptide drug candidates.
Design of Constrained Peptide Scaffolds and Peptidomimetics
The incorporation of this compound into peptide synthesis is a strategic approach to designing constrained peptide scaffolds and peptidomimetics. The N-methyl group on the cysteine residue introduces a significant conformational constraint, influencing the peptide backbone's geometry and limiting its flexibility. This targeted modification can lock the peptide into a specific bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.
N-methylation of the peptide backbone is a well-established strategy to improve the pharmacokinetic properties of therapeutic peptides. nih.gov By replacing an amide proton with a methyl group, the susceptibility of the peptide bond to enzymatic degradation by proteases is reduced, leading to a longer in vivo half-life. Furthermore, the increased lipophilicity resulting from N-methylation can enhance membrane permeability and oral bioavailability.
The presence of the S-tert-butylthio group on the cysteine side chain provides an orthogonal handle for further structural modifications, such as cyclization. nih.gov Following the assembly of the linear N-methylated peptide, the S-tert-butylthio group can be selectively removed under mild reducing conditions, revealing a free thiol group. This thiol can then be used to form a disulfide bridge with another cysteine residue within the peptide sequence, resulting in a cyclic peptide. Peptide cyclization, in conjunction with N-methylation, creates highly constrained and stable scaffolds. nih.govresearchgate.net
Table 1: Impact of N-methylation on Peptide Properties
| Property | Effect of N-methylation | Rationale |
| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts rotation around the peptide bond. |
| Proteolytic Stability | Increased | The N-methylated peptide bond is often resistant to cleavage by proteases. nih.gov |
| Receptor Binding Affinity | Can be increased | Pre-organization of the peptide into its bioactive conformation can enhance binding. |
| Membrane Permeability | Can be increased | Increased lipophilicity can improve passage through cell membranes. |
| Oral Bioavailability | Can be improved | A combination of increased stability and permeability can lead to better oral absorption. nih.gov |
Contributions to Protein Engineering for Enhanced Research Constructs
This compound is also a valuable reagent in protein engineering, enabling the creation of enhanced research constructs with novel functionalities. The site-specific incorporation of an N-methylated cysteine residue into a protein can provide unique insights into protein structure-function relationships and can be used to introduce new chemical handles for bioconjugation.
A notable application is in the modification of enzyme active sites. For instance, the replacement of a native cysteine residue with an N-methylated cysteine can alter the local protein environment, impacting substrate binding and catalytic activity. This approach was demonstrated in the synthesis of peptide fragments corresponding to the active sites of glutaredoxin and thioredoxin reductase, where this compound was used to introduce an N-methyl cystine moiety. nih.gov This modification allows for the study of how subtle changes in the active site architecture affect the enzyme's redox properties.
The S-tert-butylthio protecting group plays a crucial role in these applications. Its stability during standard Fmoc-based solid-phase peptide synthesis (SPPS) ensures that the thiol group remains protected until its specific removal is required. nih.gov This orthogonality is essential for complex multi-step syntheses and modifications. The tert-butylthio group is stable to the trifluoroacetic acid (TFA) cocktails typically used for peptide cleavage from the resin, provided that thiol-based scavengers are avoided. sigmaaldrich.com Its removal is generally achieved through reduction with reagents like thiols or trialkylphosphines. sigmaaldrich.com
Furthermore, the introduction of an N-methylated cysteine provides a unique site for chemical modification. The tertiary amine of the N-methylated backbone can alter the nucleophilicity of the nearby thiol group, potentially influencing its reactivity in bioconjugation reactions. This allows for the development of novel strategies for attaching probes, labels, or other molecules to specific sites on a protein, facilitating the study of protein localization, interactions, and dynamics.
Table 2: Properties of the S-tert-butylthio Protecting Group
| Property | Description |
| Stability | Stable to standard Fmoc-SPPS conditions, including piperidine treatment for Fmoc group removal. nih.gov Stable to TFA cleavage cocktails lacking thiol scavengers. sigmaaldrich.com |
| Cleavage Conditions | Removed by reduction with reagents such as β-mercaptoethanol, dithiothreitol (DTT), or phosphines. sigmaaldrich.com |
| Orthogonality | Allows for selective deprotection of the cysteine thiol, enabling on-resin modifications and specific disulfide bond formation. nih.gov |
Chemical Transformations and Derivatizations of the Cysteine Moiety Within Peptide Contexts
Oxidation to Cysteic Acid-Containing Polypeptides
The conversion of a cysteine residue to cysteic acid (Cys-SO₃H) represents a significant oxidative modification. This transformation is considered an irreversible post-translational modification and can serve as a marker for oxidative stress that has led to protein damage. nih.gov In a synthetic context, this oxidation can be performed deliberately to study its effects on peptide structure and function.
Peptides containing cysteic acid can be generated on a solid support. nih.gov After the peptide chain is assembled, a protected cysteine residue can be oxidized. For instance, methods using methyltrioxorhenium (MeReO₃) and hydrogen peroxide (H₂O₂) have been shown to efficiently oxidize cysteine to cysteic acid. nih.govbohrium.com While these methods have been demonstrated on trityl-protected cysteine, a similar strategy can be envisioned following the selective deprotection of the S-tert-butylthio group to liberate the free thiol, which is then susceptible to strong oxidation. The resulting cysteic acid residue is anionic at physiological pH, introducing a negative charge into the peptide backbone, which can significantly alter its conformational preferences and interactions. nih.gov The use of certain protecting groups, such as diphenylmethyl (Dpm), has been noted to reduce the unintended oxidation of cysteine to cysteic acid during synthesis. bachem.com
Formation of Activated Thiol Derivatives for Subsequent Reactions
To facilitate specific reactions, such as regioselective disulfide bond formation, the thiol group of the cysteine residue can be converted into an "activated" form post-synthesis. The S-tert-butylthio group is particularly useful in strategies that require on-resin conversion to a more reactive species. nih.gov
A key example is the transformation of an N-methyl-Cys(StBu) residue into an N-methyl-Cys(Npys) derivative. nih.gov The 3-nitro-2-pyridinesulfenyl (Npys) group functions as an excellent activating group for the thiol. sigmaaldrich.comrsc.org This conversion can be performed on the solid support after the peptide has been fully assembled. The S-tert-butylthio group is first removed, and the resulting free thiol is then reacted to install the Npys group. This activated N-methyl-Cys(Npys) residue is primed for subsequent nucleophilic attack by another free thiol, facilitating efficient and specific disulfide bond formation. nih.gov This approach is particularly valuable for creating complex cyclic peptides where controlled connectivity is essential. nih.gov
Post-Synthetic Modifications and Functionalization of Cysteine Residues
Beyond disulfide formation, the cysteine residue, once deprotected, offers a highly versatile handle for a wide array of post-synthetic modifications due to the high nucleophilicity of its thiol group. nih.gov After incorporating N-methyl-cysteine using the Fmoc-N-methyl-S-tert-butylthio-L-cysteine building block and removing the StBu group, the liberated thiol is available for various conjugation chemistries.
Common modifications include:
Alkylation: The thiol can be readily alkylated using electrophiles like iodoacetamide. This process, known as carbamidomethylation, is often used to block the thiol group, preventing it from forming unwanted disulfide bonds. sigmaaldrich.com
Bioconjugation: The cysteine thiol is a primary target for attaching functional moieties such as fluorescent probes, affinity tags (like biotin), or polymers (like polyethylene (B3416737) glycol, PEG). acs.org These modifications are crucial for creating tools for chemical biology research and for improving the pharmacokinetic properties of peptide drugs.
Michael Addition: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds. This reaction has been a popular approach for bioconjugation, although the stability of the resulting thioether linkage can sometimes be a concern. nih.gov
Hydrosulfuration: Novel methods, such as the hydrosulfuration of ynamides, provide highly efficient and chemoselective ways to modify cysteine residues on peptides and proteins under aqueous conditions. acs.org
These post-synthetic modifications dramatically expand the functional repertoire of peptides containing N-methyl-cysteine, enabling the creation of molecules with tailored properties for specific applications in research and medicine.
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Fmoc-N-methyl-S-tert-butylthio-L-cysteine. Both ¹H and ¹³C NMR are used to verify the presence and connectivity of all atoms in the molecule.
In ¹H NMR, characteristic signals would confirm the key structural features:
Fmoc Group: A complex series of multiplets in the aromatic region (typically ~7.2-7.8 ppm) corresponding to the eight protons of the fluorenyl moiety.
N-methyl Group: A singlet, typically appearing around 2.5-3.0 ppm, which is a definitive indicator of N-methylation.
tert-Butylthio Group: A sharp singlet at approximately 1.3 ppm, integrating to nine protons, confirming the presence of the S-tert-butylthio protecting group.
Cysteine Backbone: Protons of the α-carbon and β-carbon would appear as multiplets, with their chemical shifts providing information about the local chemical environment.
¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each unique carbon atom, confirming the carbon skeleton of the entire molecule, including the carbonyl carbons of the carboxyl and Fmoc groups.
When this amino acid is incorporated into a peptide, 2D NMR techniques such as TOCSY and NOESY become crucial. These methods help in assigning proton signals to specific residues within the peptide chain and provide insights into the peptide's three-dimensional structure. The presence of the N-methyl group prevents the formation of a hydrogen bond at that position, which can significantly influence the peptide's secondary structure. NMR can detect these conformational changes by analyzing chemical shift perturbations and through-space correlations (NOEs) between protons.
While specific spectral data for the isolated this compound is not widely published in commercial or academic literature, its synthesis and characterization are confirmed using these standard NMR techniques. For example, isotopic labeling with ¹³C and ¹⁵N can be employed for more complex peptides to facilitate NMR studies, a common practice in biomolecular NMR. isotope.com
Mass Spectrometry (MS) for Sequence Verification and Assessment of Reaction Outcomes
Mass spectrometry is a cornerstone technique for verifying the molecular weight of this compound and for confirming the successful incorporation of this residue into a peptide sequence.
For the building block itself, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm its elemental composition (C₂₃H₂₇NO₄S₂). scbt.com This is a critical quality control step after synthesis.
In the context of peptide characterization, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used. A notable study on the synthesis of N-methyl cysteine-containing peptides utilized this technique to analyze peptide fragments corresponding to the active sites of glutaredoxin and thioredoxin reductase. nih.gov The researchers successfully synthesized these peptide fragments incorporating this compound and used MALDI-TOF to confirm the mass of the final products, demonstrating the successful incorporation of the modified residue. nih.gov For instance, the mass spectrum of a desired oxidized peptide product showed a clear peak corresponding to its calculated molecular weight, validating the synthetic route. nih.gov
Electrospray ionization (ESI-MS) is another powerful MS technique, often coupled with liquid chromatography (LC-MS), that is used for analyzing peptides containing this modification. It allows for the accurate mass determination of the peptide and can be used to monitor the progress of the synthesis and subsequent purification steps. bldpharm.comresearchgate.net
The table below summarizes the key mass spectrometry data for the compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₄S₂ |
| Molecular Weight | 445.59 g/mol |
| Monoisotopic Mass | 445.1381 g/mol |
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions. bldpharm.comchemimpex.com Purity is typically determined to be ≥97% by commercial suppliers using this method. chemimpex.com
Reverse-phase HPLC (RP-HPLC) is most commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). The retention time of the compound is a characteristic property under specific chromatographic conditions.
During peptide synthesis, HPLC is invaluable for:
Reaction Monitoring: Small aliquots of the reaction mixture can be analyzed to determine the extent of coupling of the this compound to the growing peptide chain.
Purity Assessment: After cleavage from the solid support, the crude peptide product is analyzed by HPLC to determine its purity and identify any byproducts.
Purification: Preparative HPLC is used to purify the target peptide from the crude mixture to a high degree of homogeneity.
Research detailing the synthesis of peptide fragments of glutaredoxin and thioredoxin reductase using this compound prominently features HPLC analysis. nih.gov The study presents HPLC chromatograms of the crude peptide preparations, which show a major peak corresponding to the desired product, allowing for its quantification and subsequent purification. nih.gov
The following table provides typical parameters for HPLC analysis of this compound and related peptides.
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 silica (B1680970) gel |
| Mobile Phase | Gradient of acetonitrile and water, often with 0.1% TFA |
| Detection | UV absorbance, typically at 214 nm and 280 nm |
| Application | Purity assessment of the amino acid derivative and purification of synthesized peptides |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation in Peptide Constructs
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the peptide's conformation, including α-helical, β-sheet, and random coil content.
The incorporation of an N-methylated amino acid like N-methyl-S-tert-butylthio-L-cysteine into a peptide sequence is known to have a significant impact on its conformation. The N-methyl group sterically restricts the rotation around the Cα-N bond and, more importantly, eliminates the amide proton, thereby preventing the formation of a hydrogen bond at that position. This disruption of the regular hydrogen-bonding pattern can act as a "helix breaker" or, in some contexts, induce turns in the peptide backbone.
Development of Molecular Imprinting Polymers for Selective Recognition of Cysteine Derivatives in Research
Molecular Imprinting is a technique used to create synthetic polymers, known as Molecularly Imprinted Polymers (MIPs), with tailor-made binding sites for a specific target molecule (the template). This "molecular lock and key" approach allows for the creation of materials with high selectivity and affinity for the template molecule.
While there is no specific research detailing the development of MIPs for this compound, the technology has been successfully applied to other cysteine derivatives and Fmoc-protected amino acids. For example, MIPs have been created for the selective recognition of Fmoc-cysteine through thiol-disulfide exchange reactions. rsc.org In these studies, a functional monomer is co-polymerized with a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
The development of a MIP for this compound would involve using the compound itself as the template. The resulting polymer could have applications in:
Selective Extraction: Isolating the compound from complex mixtures.
Sensing: Creating sensors for the specific detection of this molecule.
Chiral Separation: Separating the L-enantiomer from any potential D-isomer impurity.
The principles demonstrated in the creation of MIPs for other Fmoc-amino acids suggest that a similar approach could be successful for this compound, providing a valuable tool for its specific recognition and purification.
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Chemistries for Cysteine
The protection of the cysteine thiol group is a critical aspect of peptide synthesis, preventing unwanted side reactions and enabling the regioselective formation of disulfide bonds. rsc.orgacs.org While the S-tert-butylthio (StBu) group, featured in Fmoc-N-methyl-S-tert-butylthio-L-cysteine, is a well-established protecting group, the field is continuously seeking chemistries with improved characteristics. nih.govacs.org
Research has focused on developing protecting groups with enhanced lability under milder, more specific conditions to improve the efficiency and yield of complex peptide synthesis. acs.orgacs.org Over 60 distinct protecting groups for cysteine have been reported, categorized by their specific cleavage conditions, such as lability to acid, base, oxidation, or reduction. researchgate.netrsc.orgscispace.com The development of "orthogonal" protecting groups, which can be removed selectively in the presence of others, is paramount for synthesizing peptides with multiple, precisely controlled disulfide bridges. rsc.org
Recent innovations include:
Highly Labile Disulfide-Based Groups: Novel protecting groups such as S-isobutyrylthio (SIT), 2-methyl-2-octanylthio (MOT), 2,4-dimethoxyphenylthio (S-Dmp), and 2,4,6-trimethoxyphenylthio (S-Tmp) have been introduced as alternatives to StBu. acs.orgacs.org These groups can be removed more rapidly and under milder reducing conditions, which is advantageous when dealing with sensitive peptide sequences. acs.org For instance, S-Dmp and S-Tmp can be deprotected in just 5 minutes, a significant improvement over the hours required for StBu removal. acs.org
Thiol-Labile Scaffolds: A novel protecting group based on a pyridazinedione (PD) scaffold has been shown to be labile to thiols and compatible with both conventional and microwave-assisted solid-phase peptide synthesis (SPPS), as well as native chemical ligation (NCL). rsc.orgnih.gov
| Protecting Group Class | Examples | Primary Deprotection Condition | Key Advantages |
|---|---|---|---|
| Disulfide-Based (Thiolysis) | S-tert-butylthio (StBu), S-Tmp, S-Dmp | Reducing agents (e.g., DTT, BME) | Orthogonal to acid- and base-labile groups. Newer variants (Tmp, Dmp) offer much faster removal. acs.org |
| Acid Labile | Trityl (Trt), Diphenylmethyl (Dpm) | Acids (e.g., TFA) | Removed during standard cleavage from resin; cost-effective. researchgate.netsigmaaldrich.com |
| Base Labile | 9-fluorenylmethoxycarbonyl (Fmoc) | Bases (e.g., Piperidine) | Orthogonal to acid-labile groups. |
| Photolabile | Nitrodibenzofuran (NDBF) | UV Irradiation | Allows for spatial and temporal control of deprotection. researchgate.net |
| Thiol-Labile Scaffolds | Pyridazinedione (PD) | Thiols | Compatible with SPPS and NCL. rsc.orgnih.gov |
Automation and High-Throughput Synthesis Methodologies for Complex Peptides
The synthesis of peptides, particularly those containing modified residues, has been revolutionized by automation. nih.gov Automated solid-phase peptide synthesis (SPPS) offers a rapid, reliable, and efficient method for producing multiple peptides simultaneously, minimizing human error and accelerating research. nih.govcreative-peptides.comamericanpeptidesociety.org The use of building blocks like this compound is fully compatible with these automated protocols. nih.govchemimpex.com
Modern peptide synthesizers leverage sophisticated software and hardware to precisely control reaction conditions, reagent delivery, and washing steps. creative-peptides.comamericanpeptidesociety.org Key advancements that facilitate the synthesis of complex peptides include:
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the coupling and deprotection steps in SPPS, reducing the time required to add each amino acid from over an hour to just a few minutes. pentelutelabmit.com
Flow Chemistry Platforms: Emerging flow-based synthesis systems further decrease synthesis time by passing heated reagents continuously through a low-volume reaction vessel containing the solid-support resin. pentelutelabmit.com This technology can reduce the time for a single amino acid incorporation to under two minutes. pentelutelabmit.com
Advanced Software: Tools like Branches™ simplify the programming of complex, non-linear syntheses, such as the creation of cyclic or branched peptides, by providing a clear visual interface for scheduling custom operations. biotage.com
These automated technologies are crucial for efficiently exploring the structure-activity relationships of novel peptides and for producing the quantities needed for further biological and computational studies. creative-peptides.com
Computational Modeling and Prediction of Peptide Properties Incorporating Modified Residues
As peptide design grows more complex with the inclusion of non-standard amino acids, computational modeling has become an indispensable tool for predicting peptide behavior and guiding experimental work. byu.edursc.org These in silico methods allow researchers to screen vast virtual libraries of modified peptides to identify candidates with desired properties, saving significant time and resources. biorxiv.orgdoaj.org
Computational approaches are being applied to:
Predict Physicochemical Properties: Software platforms like CamSol-PTM can reliably predict the intrinsic solubility of peptides containing modified amino acids (mAAs) by analyzing their amino acid sequences and physicochemical properties. biorxiv.orgdoaj.org This is critical, as poor solubility is a common hurdle in peptide drug development.
Simulate Peptide Structure and Dynamics: Techniques such as molecular dynamics (MD) simulations and quantum mechanics are used to model the three-dimensional structures of peptides with unusual residues. byu.eduresearchgate.net This helps researchers understand how modifications like N-methylation affect peptide folding, stability, and interaction with biological targets. researchgate.net
Design for Enhanced Stability: Computational methods can predict how incorporating non-standard residues, such as dehydroamino acids, can increase a peptide's resistance to enzymatic degradation (proteolytic stability). byu.eduresearchgate.net
| Computational Method | Application in Modified Peptide Research | Example Finding/Use Case |
|---|---|---|
| Sequence-Based Property Prediction (e.g., CamSol-PTM) | Predicts intrinsic properties like solubility from the primary sequence. biorxiv.orgdoaj.org | Screening tens of thousands of mAA-containing variants to identify sequences with optimal solubility. biorxiv.org |
| Molecular Dynamics (MD) Simulations | Simulates the motion and conformational changes of peptides over time. byu.edu | Understanding how bulky or N-methylated amino acids influence peptide folding and proteolytic stability. researchgate.net |
| Quantum Mechanics (QM) | Provides highly accurate calculations of molecular energy and properties. researchgate.net | Parameterizing non-standard amino acids for use in classical force fields for MD simulations. byu.edu |
| Density Functional Theory (DFT) | Calculates electronic structure to predict reaction energies and molecular properties. nih.gov | Studying the formation and structure of novel cyclic peptides, such as those with S-N bonds derived from cysteine. nih.gov |
Integration with Orthogonal Chemical Biology Tools for Advanced Probes
The cysteine residue, with its uniquely nucleophilic thiol side chain, is a prime target for chemical biologists. rsc.org Once the S-tert-butylthio group is removed from the synthesized peptide, the exposed cysteine thiol can be selectively modified using a host of orthogonal chemical biology tools to create advanced molecular probes. researchgate.net
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net Probes designed for this purpose typically consist of two key components: a reactive group (or "warhead") that selectively targets the amino acid of interest, and a bioorthogonal handle for downstream applications. youtube.com
For cysteine, this integration involves:
Cysteine-Reactive Warheads: Electrophilic groups like acrylamides or chloroacetamides are designed to covalently bind to the nucleophilic cysteine thiol. youtube.com
Bioorthogonal Handles: The probe is also tagged with a small, inert functional group, such as an alkyne or an azide.
Click Chemistry: After the probe has reacted with its target protein in a complex biological sample (like a cell lysate), a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for purification) can be attached to the handle via a highly efficient and specific "click" reaction. youtube.comnih.gov
This powerful combination allows researchers to perform activity-based protein profiling (ABPP), a method used to identify active enzymes, map post-translational modifications, and discover novel drug targets directly in their native environment. rsc.orgyoutube.com
Expanding the Scope of Bioconjugation and Ligation Applications in Chemical Biology
The strategic placement of a cysteine residue within a peptide sequence serves as a versatile anchor point for bioconjugation and chemical ligation. nih.govnih.gov These techniques are fundamental to constructing larger, more complex biomolecules with novel functions for therapeutic and diagnostic purposes. chemimpex.com
Key applications involving the cysteine thiol include:
Native Chemical Ligation (NCL): This cornerstone technique allows for the joining of two unprotected peptide fragments. ucl.ac.uk A peptide with a C-terminal thioester is reacted with another peptide that has an N-terminal cysteine. The reaction proceeds through a spontaneous S,N-acyl transfer to form a native peptide bond at the ligation site, enabling the total chemical synthesis of proteins. nih.govucl.ac.uk
Antibody-Drug Conjugates (ADCs): In this therapeutic strategy, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The cysteine thiol is a common site for attaching the drug payload, leveraging its specific reactivity to ensure a defined drug-to-antibody ratio.
Protein Labeling: Fluorophores, radiolabels, or other tags can be selectively attached to cysteine residues to study protein localization, trafficking, and interactions within living cells. nih.govnih.gov
Surface Immobilization: Peptides and proteins can be tethered to surfaces for applications in biosensors and diagnostic arrays through conjugation at cysteine residues. chemimpex.com
The continued development of faster and more chemoselective ligation chemistries targeting cysteine is expanding the ability of researchers to assemble and modify proteins with unparalleled precision, driving innovation across chemical biology. nih.govnih.gov
Q & A
Q. What is the role of the tert-butylthio protecting group in Fmoc-N-methyl-S-tert-butylthio-L-cysteine during peptide synthesis?
The tert-butylthio (-S-tBu) group acts as a thiol-protecting moiety, preventing undesired oxidation or disulfide bond formation during solid-phase peptide synthesis (SPPS). Unlike trityl (Trt) or acetamidomethyl (Acm) groups, which require specific deprotection agents (e.g., TFA or iodine), the tert-butylthio group offers stability under acidic conditions and can be removed via strong reducing agents like tributylphosphine. This makes it suitable for synthesizing peptides requiring post-synthetic modification of cysteine residues .
Q. How should researchers handle and store this compound to maintain stability?
Store the compound at 2–8°C in a tightly sealed, moisture-free container. Prolonged exposure to light, humidity, or elevated temperatures can lead to decomposition of the Fmoc group or thiol protection. Analytical data from similar Fmoc-protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH) indicate that improper storage reduces purity by >5% within 30 days at room temperature .
Q. What analytical methods are recommended to confirm the purity and identity of this compound?
- HPLC : Use reverse-phase chromatography with UV detection at 265–280 nm (λmax for Fmoc group). Purity should exceed ≥98% for reliable SPPS .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated M.W. ~463.6 g/mol for C23H29NO4S2) via ESI-MS or MALDI-TOF.
- NMR : Analyze 1H/13C spectra to verify tert-butylthio (δ ~1.3 ppm for tBu) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS?
Coupling efficiency depends on:
- Activation Reagents : Use HBTU/HOBt or OxymaPure/DIC for minimal racemization.
- Solvent System : DMF or NMP with 0.1 M HOAt improves solubility.
- Steric Hindrance Mitigation : The N-methyl group increases steric bulk; extend coupling times (45–60 min) and use double couplings for residues following bulky amino acids .
Q. What challenges arise in deprotecting the tert-butylthio group, and how can disulfide bond formation be controlled?
The tert-butylthio group is resistant to mild acids (e.g., TFA) but can be cleaved with TFA:thioanisole:EDT:H2O (90:5:3:2) or tributylphosphine (TBP) . For disulfide bond formation:
Q. How does the N-methyl modification impact peptide conformation and bioactivity?
The N-methyl group:
- Reduces Hydrogen Bonding : Alters secondary structure (e.g., α-helix/β-sheet propensity).
- Enhances Proteolytic Stability : Prevents degradation by proteases, making it valuable for therapeutic peptides.
- Steric Effects : May hinder receptor binding; molecular dynamics simulations are recommended to predict conformational changes .
Methodological Considerations
Q. How to resolve contradictions in reported stability data for Fmoc-protected cysteine derivatives?
Discrepancies often arise from:
- Storage Conditions : Variations in temperature or humidity between studies.
- Analytical Thresholds : HPLC purity thresholds (e.g., ≥98% vs. ≥95%) affect stability interpretations.
- Batch Variability : Source-dependent impurities (e.g., residual solvents). Validate stability via accelerated aging studies (40°C/75% RH for 14 days) and compare with literature .
Q. What strategies mitigate racemization during incorporation of this compound into peptides?
- Low Temperature : Perform couplings at 4°C.
- Additives : Use 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-induced racemization.
- Monitoring : Conduct Marfey’s test or chiral HPLC post-synthesis to quantify D-isomer formation (<0.5% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
